Diethyl 2-(n-butyl-d9)malonate chemical properties
Diethyl 2-(n-butyl-d9)malonate chemical properties
An In-depth Technical Guide to Diethyl 2-(n-butyl-d9)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for Diethyl 2-(n-butyl-d9)malonate. This deuterated malonic ester is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis and in metabolic studies.
Core Chemical Properties and Identifiers
Diethyl 2-(n-butyl-d9)malonate is an isotopically labeled version of diethyl n-butylmalonate, where all nine hydrogen atoms on the n-butyl group have been replaced with deuterium. This labeling provides a distinct mass signature, making it ideal for mass spectrometry-based applications.
| Property | Value | Reference(s) |
| IUPAC Name | diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate | [1][2] |
| Synonyms | Diethyl 2-n-Butylmalonate-d9, Butyl-Malonic Acid Diethyl Ester-d9 | [1][3][4] |
| CAS Number | 1189865-34-6 | |
| Molecular Formula | C₁₁H₁₁D₉O₄ | |
| Molecular Weight | 225.33 g/mol | |
| Accurate Mass | 225.1926 Da | |
| Purity | ≥99 atom % D; ≥98% Chemical Purity |
Physicochemical Data
The physical properties of Diethyl 2-(n-butyl-d9)malonate are similar to its non-deuterated analogue. It is typically supplied as a neat, colorless liquid.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 235-240 °C (for non-deuterated analogue) | |
| Density | ~0.983 g/mL at 25 °C (for non-deuterated analogue) | |
| Flash Point | 94 °C (201 °F) | |
| Solubility | Soluble in organic solvents like DMSO. Low water solubility (330 mg/L at 20°C for non-deuterated analogue). | |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
The synthesis of Diethyl 2-(n-butyl-d9)malonate follows the classical malonic ester synthesis pathway. The key distinction is the use of a deuterated alkylating agent.
Reaction Principle
The synthesis involves two main steps:
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Deprotonation: A strong base, typically sodium ethoxide, removes the acidic α-hydrogen from diethyl malonate to form a nucleophilic enolate.
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Alkylation: The enolate undergoes a nucleophilic substitution (Sₙ2) reaction with a deuterated alkyl halide, in this case, n-butyl-d9 bromide, to form the final product.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.
Materials:
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Sodium metal
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Absolute ethanol
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Diethyl malonate
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n-Butyl-d9 bromide
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Water
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Diethyl ether (for extraction)
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Anhydrous sodium sulfate (for drying)
Apparatus:
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A three-necked, round-bottomed flask
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Reflux condenser with a drying tube (e.g., calcium chloride)
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Dropping funnel
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Mechanical stirrer
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Heating mantle or water bath
Procedure:
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Preparation of Sodium Ethoxide: In the three-necked flask, place absolute ethanol. Carefully add small pieces of clean sodium metal to the ethanol under stirring. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Continue until all the sodium has dissolved to form a clear solution of sodium ethoxide.
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Formation of the Malonate Enolate: Cool the sodium ethoxide solution to approximately 50°C. Slowly add diethyl malonate to the solution via the dropping funnel with continuous stirring. A white precipitate of the sodium salt of diethyl malonate may form.
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Alkylation with n-Butyl-d9 Bromide: Gradually add n-butyl-d9 bromide to the reaction mixture. The reaction is exothermic; the addition rate should be controlled to maintain a gentle reflux.
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Reaction Completion: After the addition is complete, heat the mixture to reflux and continue stirring until the solution is neutral to moist litmus paper (typically requires several hours).
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Work-up and Isolation:
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Distill off the excess ethanol.
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Cool the residue and add water to dissolve the sodium bromide byproduct.
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Transfer the mixture to a separatory funnel. The upper organic layer contains the desired product.
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Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layer and the ether extracts. Dry the combined solution over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure Diethyl 2-(n-butyl-d9)malonate.
Caption: Workflow for the synthesis of Diethyl 2-(n-butyl-d9)malonate.
Applications in Research and Drug Development
The primary utility of Diethyl 2-(n-butyl-d9)malonate stems from its isotopic label.
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Internal Standard: In quantitative mass spectrometry (e.g., LC-MS/MS), an ideal internal standard co-elutes with the analyte but is mass-shifted. Diethyl 2-(n-butyl-d9)malonate serves as an excellent internal standard for the quantification of its non-deuterated counterpart or related drug molecules in biological matrices. The deuterium label ensures nearly identical chemical behavior and ionization efficiency, but its higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
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Metabolic Studies: Deuterium-labeled compounds are used as tracers in drug metabolism and pharmacokinetic (DMPK) studies. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways without the need for radioactive labels. The metabolites will retain the deuterium label, aiding in their identification and quantification.
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Synthetic Intermediate: The non-deuterated analogue, diethyl butylmalonate, is an important intermediate in the synthesis of various pharmaceuticals, including the anti-inflammatory drug phenylbutazone and several barbiturates. The deuterated version can be used to synthesize labeled versions of these active pharmaceutical ingredients for research purposes.
Caption: Use of Diethyl 2-(n-butyl-d9)malonate as an internal standard.
Safety and Handling
Proper safety precautions must be observed when handling Diethyl 2-(n-butyl-d9)malonate. The hazard profile is considered similar to its non-deuterated analogue.
| Hazard Category | Precautionary Measures | Reference(s) |
| GHS Classification | Combustible liquid. Causes serious eye irritation. May cause skin and respiratory tract irritation. | |
| Personal Protection | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use in a well-ventilated area or fume hood. | |
| Fire Safety | Combustible. Keep away from open flames, hot surfaces, and sources of ignition. Use CO₂, dry chemical, or foam for extinction. | |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in accordance with good industrial hygiene and safety practices. | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature. | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |
